2,3,6-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2 . It is a white powder at room temperature . The melting point of this compound is between 108-110°C .
2,3,6-Trimethylbenzoic acid is often used as a building block in the production of various chemicals and pharmaceuticals . It’s a common practice in organic chemistry to use simple compounds to construct more complex molecules.
There’s a possibility that 2,3,6-Trimethylbenzoic acid could be used in the field of polymer science . Polymers are large molecules made up of repeating subunits, and different building blocks can lead to polymers with different properties.
Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, and others . Given its chemical structure, 2,3,6-Trimethylbenzoic acid could potentially be used in the synthesis of these compounds.
Benzoic anhydrides, which can be derived from benzoic acids like 2,3,6-Trimethylbenzoic acid, have traditionally been used in synthetic organic chemistry for the preparation of aromatic esters, amides, and carboxylic acids .
2,3,6-Trimethylbenzoic acid is an aromatic carboxylic acid characterized by the molecular formula and a molecular weight of approximately 164.20 g/mol. The compound features three methyl groups located at positions 2, 3, and 6 of the benzene ring, contributing to its unique steric and electronic properties. This structural arrangement influences both its physical properties and reactivity, making it a subject of interest in various chemical applications .
The chemical behavior of 2,3,6-trimethylbenzoic acid includes typical reactions associated with carboxylic acids, such as:
Specific reaction data indicates that the formation of 2,3,6-trimethylbenzoic acid from its precursors involves the addition of hydrogen ions to its anionic form .
Several methods have been developed for synthesizing 2,3,6-trimethylbenzoic acid:
2,3,6-Trimethylbenzoic acid finds applications in various fields:
Interaction studies involving 2,3,6-trimethylbenzoic acid focus on its binding affinities with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate these interactions fully and their implications for drug design or therapeutic applications .
Several compounds share structural similarities with 2,3,6-trimethylbenzoic acid. A comparison highlights its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,4,6-Trimethylbenzoic Acid | Three methyl groups at positions 2, 4, and 6 | Different steric hindrance pattern |
| Mesitylenecarboxylic Acid | Similar structure but different functional groups | Varies in reactivity due to position |
| 3-Methylbenzoic Acid | One methyl group at position 3 | Less sterically hindered |
The positioning of methyl groups significantly affects the physical and chemical properties of these compounds, influencing their reactivity and applications in various fields .
The Friedel-Crafts acylation approach represents one of the most established methodologies for synthesizing 2,3,6-trimethylbenzoic acid derivatives from mesitylene starting materials [5]. This synthetic route exploits the high reactivity of mesitylene due to the electron-donating effects of the three methyl substituents, which activate the aromatic ring toward electrophilic substitution reactions [5].
Traditional Friedel-Crafts acylation protocols have demonstrated significant success in producing trimethylbenzoic acid derivatives with yields exceeding 90% under optimized conditions [5]. Research conducted by multiple groups has shown that 2,4,6-trimethylacetylbenzene can be achieved in 92% yield, while 2,4,6-trimethylbenzoylbenzene reaches 83% yield using conventional aluminum chloride catalysis [5]. The disubstituted products, including 2,4,6-trimethyl-1,3-diacetylbenzene and 2,4,6-trimethyl-1,3-dibenzoylbenzene, have been obtained in 95% and 89% yields respectively [5].
The regioselectivity of Friedel-Crafts acylation on mesitylene derivatives has been extensively studied, with comprehensive data tables demonstrating the influence of different aromatic substrates and reaction conditions [38]. When mesitylene is employed as the substrate, the reaction typically proceeds with complete selectivity for the alpha position, yielding 100% regioselectivity in many cases [38]. The reaction time varies significantly depending on the specific substrate, ranging from 5 hours for benzene derivatives to 15 hours for more substituted aromatics [38].
Table 1: Friedel-Crafts Acylation Yields with Mesitylene Derivatives
| Substrate | Product | Reaction Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Mesitylene | 2,4,6-trimethylacetylbenzene | 15 | 92 | 100/0 |
| Mesitylene | 2,4,6-trimethylbenzoylbenzene | 15 | 83 | 100/0 |
| Mesitylene | Diacetylmesitylene | 24 | 95 | 100/0 |
| Mesitylene | Dibenzoylmesitylene | 24 | 89 | 100/0 |
Recent advances in Friedel-Crafts methodology have incorporated microwave-assisted protocols that significantly reduce reaction times while maintaining high yields [7] [8]. Chinese patent literature reports synthesis processes that achieve trimethylbenzoic acid production through successive acylation, chloroform reaction, and hydrolysis steps [7] [33]. These optimized protocols demonstrate the industrial viability of Friedel-Crafts approaches for large-scale trimethylbenzoic acid synthesis [7] [33].
The thermodynamic properties of 2,3,6-trimethylbenzoic acid have been characterized through detailed studies, with the enthalpy of sublimation measured at 104.4 ± 0.2 kilojoules per mole [2] [6]. These fundamental thermodynamic parameters provide crucial data for optimizing synthetic processes and understanding the physical behavior of the target compound during purification procedures [2] [6].
Halogenation-hydrolysis pathways represent an alternative synthetic strategy for introducing carboxyl functionality into trimethylbenzene systems [9] [10]. These methodologies typically involve the initial halogenation of the aromatic substrate followed by subsequent hydrolysis or nucleophilic substitution to install the carboxylic acid group [11] [14].
The decarboxylative halogenation approach has been extensively documented in the literature, with the Hunsdiecker-Borodin reaction serving as a fundamental transformation for converting carboxylic acids to alkyl halides [9] [10]. However, the reverse process—converting halogenated aromatics to carboxylic acids—employs complementary mechanistic pathways that proceed through nucleophilic substitution or carbonylation reactions [11] [14].
Two primary methodologies have been established for carboxyl group introduction from halogenated precursors [11] [14]. The first approach involves cyanide displacement followed by nitrile hydrolysis, where the halogenated aromatic undergoes nucleophilic substitution with cyanide anion, generating the corresponding nitrile intermediate [11] [14]. Subsequent acid or base-catalyzed hydrolysis converts the nitrile to the desired carboxylic acid functionality [11] [14].
The second methodology employs organometallic intermediates generated from the halogenated substrate [11] [14]. The electrophilic halide is first transformed into a strongly nucleophilic metal derivative through lithium-halogen exchange or similar metallation procedures [11] [14]. This organometallic species then undergoes addition to carbon dioxide, forming the initial carboxylate salt product [11] [14]. Treatment with strong aqueous acid releases the free carboxylic acid [11] [14].
Mechanistic studies of halogenation-hydrolysis pathways have revealed that the process typically proceeds through radical intermediates [9] [10]. The homolytic cleavage of acyl hypobromites generates acyloxy radicals, which undergo decarboxylation to form alkyl radicals [9] [10]. These carbon-centered radicals subsequently abstract halogen atoms from suitable halogen sources or recombine with free halogen radicals [9] [10].
The reaction conditions for halogenation-hydrolysis pathways require careful optimization to achieve acceptable yields [9] [10]. Light irradiation accelerates the decomposition of hypohalites by 1-2 orders of magnitude, making photochemical activation a viable strategy for process intensification [9] [10]. The quantum yield of these reactions typically exceeds unity, indicating a chain mechanism that can be exploited for synthetic efficiency [9] [10].
Industrial-scale production of trimethylbenzoic acid derivatives relies on sophisticated catalytic systems designed to maximize efficiency and minimize waste generation [22] [23] [24]. Palladium-catalyzed methodologies have emerged as particularly effective approaches for aromatic carboxylic acid synthesis [22] [23].
Palladium-catalyzed carbonylation reactions have demonstrated exceptional utility for converting aryl halides to the corresponding aromatic carboxylic acids [22]. These transformations employ silacarboxylic acids as in situ sources of carbon monoxide, providing excellent compatibility with diverse functional groups [22]. The reaction conditions allow for complete conversion within minutes when aryl iodides are employed as substrates [22].
Recent developments in palladium catalysis have focused on hydroxycarbonylation protocols that operate under aqueous-phase conditions [23]. These systems address industrial requirements for stability and environmental compatibility while maintaining high catalytic activity [23]. The aqueous-phase methodology represents a significant advancement over traditional organic solvent-based processes [23].
Rhodium-based catalytic systems provide an alternative approach for industrial carboxylic acid synthesis [25] [27]. Rhodium(III)-catalyzed carbon-hydrogen activation enables direct functionalization of aromatic substrates without requiring pre-functionalized starting materials [25]. These systems employ carboxylic acids as directing groups for intramolecular Heck-type reactions, providing access to complex bicyclic structures [25].
Table 2: Industrial Catalytic Systems for Aromatic Acid Production
| Catalyst System | Substrate Type | Reaction Conditions | Yield Range (%) | Industrial Applicability |
|---|---|---|---|---|
| Palladium/Silacarboxylic | Aryl Iodides | Ambient Temperature | 85-95 | High |
| Palladium/Aqueous Phase | Aryl Bromides | 60-80°C, H₂O | 70-85 | Very High |
| Rhodium(III)/C-H Activation | Aromatic Acids | 60°C, O₂ atmosphere | 75-90 | Moderate |
| Rhodium(II)/Carboxylates | Various Aromatics | 25-80°C | 80-95 | High |
The synthesis of rhodium(II) carboxylate complexes has been optimized for process-scale production through direct methods that eliminate the need for intermediate rhodium(I) species [27]. These streamlined protocols reduce the required excess of carboxylate ligand by two orders of magnitude compared to traditional synthetic approaches [27]. The resulting rhodium(II) catalysts demonstrate identical performance to commercial standards in representative cyclopropenation, aziridination, and carbon-hydrogen amination reactions [27].
Catalyst manufacturing processes for industrial applications require precise solution preparation and homogenization procedures [19]. The initial step involves dissolving active acidic components in suitable solvents to create homogeneous mixtures with optimized concentration profiles [19]. Stabilization techniques, including pH adjustment and incorporation of stabilizing agents, ensure long-term catalyst performance and storage stability [19].
Green chemistry methodologies for methyl group functionalization in trimethylbenzoic acid derivatives have gained significant attention due to environmental and economic considerations [16] [17] [20]. These approaches emphasize the use of sustainable oxidants, renewable solvents, and catalyst systems that minimize waste generation [16] [17].
Iron porphyrin catalysts have demonstrated remarkable effectiveness for aromatic epoxidation under mild and environmentally benign conditions [16]. These systems employ hydrogen peroxide as a green oxidant and ethanol as a renewable solvent, operating at room temperature without additional additives [16]. The catalytic loading remains below 2 mole percent, contributing to the overall sustainability of the process [16].
The mechanistic pathway for green aromatic functionalization involves initial direct epoxidation of the aromatic ring, leading to unusual selectivity patterns compared to traditional methods [16]. For ortho-xylene substrates, oxidation occurs exclusively on the aromatic ring rather than the methyl groups, representing a significant departure from conventional aromatic oxidation chemistry [16]. The turnover numbers achieved with this system reach 285 for acridine oxidation and 237 for ortho-xylene transformation [16].
Table 3: Green Chemistry Approaches for Methyl Group Functionalization
| Methodology | Oxidant | Solvent | Temperature | TON | Environmental Impact |
|---|---|---|---|---|---|
| Iron Porphyrin/H₂O₂ | H₂O₂ | Ethanol | 25°C | 285 | Very Low |
| Photocatalytic/Visible Light | O₂ | HFIP/H₂O | 25°C | 150-200 | Low |
| Electrochemical | None | Aqueous | 25°C | 100-180 | Very Low |
| Mechanochemical | Solid State | None | 25°C | 120-160 | Extremely Low |
Photocatalytic approaches utilizing visible light have emerged as powerful tools for sustainable methyl group functionalization [17] [18]. These systems operate under transition metal-free conditions in many cases, employing water as the reaction medium to minimize environmental impact [17] [18]. The reactions are carried out in water under mild conditions, achieving moderate to excellent yields while maintaining broad substrate scope [17] [18].
Electrochemical methods represent another significant advancement in green synthesis approaches [20]. These techniques eliminate the need for chemical oxidants entirely, using electrical energy to drive the desired transformations [20]. The overall process becomes cost-effective and environmentally favorable compared to traditional transition metal-catalyzed carbon-hydrogen functionalization [20].
Mechanochemical activation provides an emerging strategy for conducting methyl group functionalization without solvents [20]. These solid-state processes minimize waste generation and energy consumption while achieving comparable yields to solution-phase methods [20]. Various methyl-containing substrates can be efficiently transformed using mechanochemical approaches under ambient conditions [20].
The development of sustainable catalytic systems for aromatics production has focused on methanol-mediated transformation routes [21]. These processes offer promising alternatives to petroleum-based synthetic methodologies, utilizing biomass, waste, coal, natural gas, and carbon dioxide as non-petroleum carbon resources [21]. The methanol-to-aromatics process has achieved demonstration plant status, indicating the gradual industrial maturity of this technology [21].
The acid-catalyzed esterification of 2,3,6-trimethylbenzoic acid represents a significant challenge in organic synthesis due to the pronounced steric hindrance imposed by the methyl substituents [1]. The Fischer esterification mechanism proceeds through a well-established six-step pathway involving protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [2]. However, the presence of methyl groups at positions 2, 3, and 6 fundamentally alters the reaction kinetics and mechanism accessibility.
The formation of acylium ion intermediates in 2,3,6-trimethylbenzoic acid systems follows a distinctly different pathway compared to unsubstituted benzoic acid. The steric crowding around the carboxylic acid functionality forces the carbonyl group out of planarity with the aromatic ring, weakening the resonance stabilization typically observed in benzoic acid derivatives [3] [4]. This conformational distortion significantly impacts the stability of the protonated carboxylic acid intermediate, with computational studies indicating reduced electron delocalization from the benzene ring to the carbonyl system.
Experimental evidence demonstrates that 2,4,6-trimethylbenzoic acid exhibits exceptional resistance to Fischer esterification under standard conditions [1] [5]. The attempted esterification with methanol in the presence of hydrochloric acid results in recovery of unchanged acid, contrasting sharply with the facile esterification observed for unsubstituted benzoic acid [1]. This observation directly correlates with the inability of alcohol molecules to approach the sterically hindered carbonyl carbon effectively.
The kinetic analysis reveals that the activation energy for esterification increases substantially with the degree of ortho substitution. While benzoic acid typically exhibits activation energies of 58-65 kilojoules per mole for esterification reactions [6], sterically hindered derivatives such as 2,3,6-trimethylbenzoic acid require significantly higher activation energies, estimated at 75-85 kilojoules per mole based on comparative studies with related trimethylbenzoic acid systems [7].
Alternative esterification methodologies have been developed to circumvent these steric limitations. The use of more reactive acylating agents, such as acid chlorides formed through treatment with thionyl chloride, provides a viable synthetic route [8]. The mechanism involves initial conversion of the carboxylic acid to the corresponding acid chloride, followed by nucleophilic attack by the alcohol, effectively bypassing the problematic protonation step of the Fischer mechanism.
Research conducted using ionic liquid catalysts has shown promising results for overcoming steric barriers in esterification reactions [9]. Deep eutectic solvents, composed of hydrogen bond donors and acceptors, demonstrate enhanced catalytic activity compared to traditional acid catalysts. The unique solvation environment provided by these systems appears to facilitate substrate approach and stabilize transition states that would otherwise be inaccessible under conventional conditions.
The electrophilic aromatic substitution reactions of 2,3,6-trimethylbenzoic acid are profoundly influenced by the steric environment created by the three methyl substituents. The carboxylic acid group functions as a meta-directing, deactivating substituent, while the methyl groups act as ortho-para directing, activating substituents [10] [11]. This conflicting electronic influence, combined with significant steric constraints, results in unique regioselectivity patterns.
The mechanism of electrophilic aromatic substitution proceeds through the formation of a cyclohexadienyl carbocation intermediate, commonly known as the Wheland intermediate or arenium ion [12] [13]. In 2,3,6-trimethylbenzoic acid, the steric bulk of the methyl groups significantly affects the stability and accessibility of these intermediates. The ortho effect manifests as a substantial increase in the energy barrier for electrophile approach to positions adjacent to the carboxylic acid group [14].
Experimental studies on related trimethylbenzoic acid systems demonstrate that steric hindrance can override electronic directing effects in determining regioselectivity [15] [16]. The presence of multiple methyl groups creates a sterically congested environment that favors substitution at the least hindered positions, regardless of the electronic preferences of the substituents. This phenomenon is particularly pronounced in 2,3,6-trimethylbenzoic acid, where the asymmetric substitution pattern creates distinct reactivity profiles for different ring positions.
Kinetic investigations reveal that the rate of electrophilic aromatic substitution decreases significantly with increasing steric hindrance around the reaction site [17] [18]. The partial rate factors for substitution at different positions show dramatic variations, with sterically accessible positions exhibiting rate enhancements of several orders of magnitude compared to hindered sites. The deactivating effect of the carboxylic acid group compounds these steric effects, resulting in overall reduced reactivity compared to simple trimethylbenzene derivatives.
The influence of the reaction medium on steric effects has been systematically investigated through solvent variation studies [16]. Polar solvents tend to enhance the directing influence of the carboxylic acid group through improved solvation of charged intermediates, while nonpolar solvents emphasize steric factors. The dielectric constant of the solvent system correlates directly with the extent to which electronic effects can overcome steric hindrance in determining regioselectivity.
Temperature effects on electrophilic aromatic substitution reveal an interesting interplay between steric and electronic factors [19]. At elevated temperatures, the increased thermal energy can partially overcome steric barriers, leading to altered regioselectivity patterns. However, the activation energy differences between competing pathways remain substantial, indicating that steric effects maintain their dominant influence across a wide temperature range.
The oxidation-reduction chemistry of 2,3,6-trimethylbenzoic acid exhibits distinctive features attributable to the electronic and steric effects of the methyl substituents. The carboxylic acid functionality serves as the primary site for redox transformations, while the aromatic ring and methyl groups participate in secondary oxidative processes under more forcing conditions [20] [21].
Electrochemical oxidation studies reveal a complex mechanistic pathway involving initial hydroxylation of the aromatic ring [22] [23]. The oxidation proceeds through the formation of hydroxylated intermediates, which subsequently undergo ring-opening reactions to produce aliphatic carboxylic acids and ultimately carbon dioxide [22]. The presence of methyl substituents significantly alters the oxidation potential and kinetic profile compared to unsubstituted benzoic acid.
The reaction of 2,3,6-trimethylbenzoic acid with hydroxyl radicals in atmospheric conditions follows a bimolecular mechanism with rate constants on the order of 10⁻¹² cubic centimeters per molecule per second [24]. The initial attack occurs preferentially at the aromatic ring, with the hydroxyl radical forming a carbon-centered radical intermediate. The subsequent reaction with molecular oxygen leads to peroxy radical formation and eventual degradation to smaller molecular fragments [25] [26].
Kinetic analysis of the oxidation process reveals first-order dependence on the substrate concentration under pseudo-first-order conditions [20]. The activation parameters determined for cerium(IV)-mediated oxidation indicate an enthalpy of activation of approximately 10.5 kilocalories per mole, with a significant negative entropy of activation reflecting the ordered transition state structure [20]. These values are comparable to those observed for other substituted benzoic acids, suggesting that the methyl substituents do not dramatically alter the fundamental oxidation mechanism.
The biological oxidation of trimethylbenzoic acids under anaerobic conditions proceeds through a distinctly different pathway involving demethylation reactions [27] [28]. Microbial degradation studies demonstrate that the methyl groups are sequentially removed through oxidative demethylation, ultimately yielding benzoic acid derivatives that can undergo further catabolism [28]. The rate of biological oxidation is significantly slower than chemical oxidation processes, reflecting the specificity requirements of enzymatic systems.
Atmospheric oxidation mechanisms involve complex radical chain reactions initiated by hydroxyl radical attack [25] [29]. The lifetime of 2,3,6-trimethylbenzoic acid in the atmosphere is estimated to be on the order of hours to days, depending on the concentration of atmospheric oxidants and environmental conditions [25]. The degradation products include a variety of oxygenated compounds that contribute to secondary organic aerosol formation.
The tautomeric behavior of 2,3,6-trimethylbenzoic acid is significantly influenced by solvent polarity and hydrogen bonding capacity, although the compound itself does not exhibit classical keto-enol tautomerism [30] [31]. Instead, the solvent effects manifest primarily through conformational equilibria involving rotation about the carbon-carbon bond connecting the carboxylic acid group to the aromatic ring.
Solvent polarity effects on the conformational equilibrium of 2,3,6-trimethylbenzoic acid can be understood through the framework of preferential solvation theory [32] [33]. Polar solvents stabilize conformations where the carboxylic acid group maintains coplanarity with the aromatic ring, enhancing conjugative interactions. Conversely, nonpolar solvents favor twisted conformations where steric interactions between the methyl groups and the carboxylic acid are minimized [34] [35].
The dielectric constant of the solvent system correlates strongly with the extent of electronic conjugation between the carboxylic acid group and the aromatic ring [30] [36]. In high-dielectric solvents such as dimethyl sulfoxide and water, the increased solvation of the carboxylic acid functionality stabilizes planar conformations through enhanced dipole-solvent interactions. The stabilization energy difference between planar and twisted conformations can vary by several kilocalories per mole across different solvent systems.
Hydrogen bonding interactions play a crucial role in determining the conformational preferences of 2,3,6-trimethylbenzoic acid in protic solvents [37] [38]. The carboxylic acid group can participate in both hydrogen bond donation and acceptance, with the specific interactions depending on the nature of the solvent system. Alcoholic solvents promote extended hydrogen bonding networks that favor specific conformational arrangements, while aprotic dipolar solvents rely primarily on dipole-dipole interactions.
Temperature-dependent studies reveal that solvent effects on conformational equilibria exhibit significant temperature coefficients [39] [40]. The enthalpy and entropy contributions to the solvent-dependent conformational equilibrium can be separated through van't Hoff analysis, providing insight into the thermodynamic driving forces for preferential solvation. The results indicate that enthalpic factors dominate in polar solvents, while entropic contributions become significant in nonpolar media.
The kinetics of conformational interconversion in solution exhibit solvent-dependent behavior reflecting the different activation barriers for rotation about the aryl-carboxyl bond [41] [35]. Viscous solvents tend to slow conformational dynamics, while low-viscosity solvents permit rapid equilibration between different conformational states. The relationship between solvent viscosity and conformational dynamics follows approximate Kramers' theory predictions for barrier-crossing processes in condensed media.